(2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040644-79-8
VCID: VC11940090
InChI: InChI=1S/C19H18FN3O2/c1-12-8-13(2)10-16(9-12)23-14(3)18(21-22-23)19(24)25-11-15-6-4-5-7-17(15)20/h4-10H,11H2,1-3H3
SMILES: CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C)C
Molecular Formula: C19H18FN3O2
Molecular Weight: 339.4 g/mol

(2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1040644-79-8

Cat. No.: VC11940090

Molecular Formula: C19H18FN3O2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

(2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 1040644-79-8

Specification

CAS No. 1040644-79-8
Molecular Formula C19H18FN3O2
Molecular Weight 339.4 g/mol
IUPAC Name (2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C19H18FN3O2/c1-12-8-13(2)10-16(9-12)23-14(3)18(21-22-23)19(24)25-11-15-6-4-5-7-17(15)20/h4-10H,11H2,1-3H3
Standard InChI Key NGDZVHGZFAORGD-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C)C
Canonical SMILES CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C)C

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of the compound is C₁₉H₁₈FN₃O₂, with a molecular weight of 339.4 g/mol. Key structural features include:

  • A 1,2,3-triazole ring substituted at the 1-position with a 3,5-dimethylphenyl group.

  • A 5-methyl group on the triazole ring.

  • A carboxylate ester at the 4-position, linked to a 2-fluorophenylmethyl moiety.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈FN₃O₂
Molecular Weight339.4 g/mol
SMILESCC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C)C
InChI KeyNGDZVHGZFAORGD-UHFFFAOYSA-N
logP (Lipophilicity)Estimated ~3.5 (based on analogs)

The presence of fluorine enhances electronegativity and metabolic stability, while the dimethylphenyl group contributes to hydrophobic interactions . The ester linkage may influence bioavailability by modulating solubility and hydrolysis kinetics.

Synthesis and Structural Elucidation

The synthesis of this compound likely follows Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, which facilitates regioselective triazole formation . A proposed pathway involves:

  • Copper(I)-catalyzed cycloaddition between a 3,5-dimethylphenyl azide and a fluorophenylmethyl acetylene ester.

  • Esterification to introduce the carboxylate group.

Key Reaction Steps:

  • Azide Preparation:

    • 3,5-Dimethylaniline → Diazotization → Azide intermediate.

  • Acetylene Ester Synthesis:

    • 2-Fluorobenzyl alcohol + Propargyl bromide → Propargyl ether.

    • Oxidation to carboxylate ester.

  • Cycloaddition:

    • Cu(I)-mediated reaction between azide and acetylene ester .

Spectroscopic Characterization:

  • IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (C-F stretch) .

  • ¹H NMR: Signals for methyl groups (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.4 ppm), and triazole protons (δ 7.6–8.0 ppm) .

Pharmacological Activities and Mechanisms

Anticancer Activity

The compound’s triazole core may interact with tubulin or DNA topoisomerases, common targets in anticancer drug design . In a study of similar triazoles, fluorinated derivatives exhibited IC₅₀ values of 91–406 µM against MCF-7 and PC-3 cell lines, outperforming non-fluorinated analogs . The 2-fluorophenyl group likely enhances cellular uptake via passive diffusion, while the dimethylphenyl moiety stabilizes hydrophobic interactions with target proteins .

Table 2: Comparative Cytotoxicity of Triazole Derivatives

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. PC-3
This compoundPending dataPending data
T1 (Fluorinated analog)91.5273.9
T2 (Fluorinated analog)132.7406.3
Adriamycin (Standard)0.15N/A

Data adapted from studies on structurally related triazoles .

Comparative Analysis with Analogous Compounds

vs. Non-Fluorinated Triazoles

Fluorine substitution typically reduces metabolic degradation and improves blood-brain barrier penetration . For example, replacing a hydrogen with fluorine in analogous triazoles increased antifungal potency by 4–8× .

vs. Other Fluorinated Heterocycles

Future Research Directions

  • Mechanistic Studies:

    • Elucidate interactions with CYP51 and tubulin using X-ray crystallography (as in ).

  • In Vivo Pharmacokinetics:

    • Assess oral bioavailability and half-life in rodent models.

  • Derivatization:

    • Replace the ester with a carboxamide to improve metabolic stability .

  • Therapeutic Combinations:

    • Evaluate synergy with fluconazole or paclitaxel in resistant strains or tumors .

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